Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Chloride Sensor : Methyl 2′-aminobiphenyl-4-carboxylate has been synthesized for use as an optical chloride sensor. This compound changes its blue emission to bright green in the presence of chloride ions, which has been explored using spectroscopic techniques such as 1H NMR and UV–vis spectroscopy (Das, Mohar, & Bag, 2021).
Nonpeptide Angiotensin II Receptor Antagonists : Derivatives of biphenyl carboxylic acid, including Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate, have been synthesized for their potential as nonpeptide angiotensin II receptor antagonists. These compounds have shown potent hypertensive effects and were characterized using various spectroscopic techniques (Sharma, Kohli, & Sharma, 2010).
Synthesis of Anthranilic Acid Derivatives : this compound has been used in the one-pot synthesis of fluorescent o-aminobenzoates and other compounds. Carbodiimides are used as the source of the 2-amino function in these syntheses (Culf, Čuperlović-Culf, Ouellette, & Decken, 2015).
Crystal Structure Analysis : The crystal structure of derivatives of this compound has been studied, providing insights into molecular arrangements and interactions. These studies contribute to a better understanding of molecular properties (Zhi-ming, Weifa, Jun, Congxuan, & Xin-qi, 2004).
Anticancer Drug Development : Some studies have focused on the synthesis and structural characterization of this compound derivatives for their potential use as anticancer drugs. These include investigations into the cytotoxicity of these compounds against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
Properties
IUPAC Name |
methyl 3-amino-4-phenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYXVKLNDBOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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